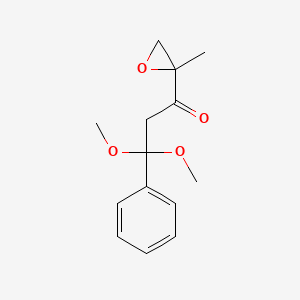
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is a chemical compound with a complex structure that includes a phenyl group, a methyloxirane ring, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylpropanone derivative with methyloxirane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The methyloxirane ring and dimethoxy groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The methyloxirane ring and phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
3-(3-Methyloxiran-2-yl)propan-1-ol: This compound shares the methyloxirane ring but has different functional groups, leading to distinct chemical behavior.
Uniqueness
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
89866-97-7 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,3-dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O4/c1-13(10-18-13)12(15)9-14(16-2,17-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
YENIJMVQIRGOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)CC(C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















